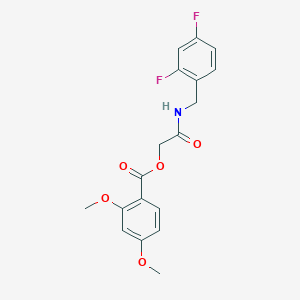

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-dimethoxybenzoate

Description

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-dimethoxybenzoate is a synthetic organic compound featuring a 2,4-dimethoxybenzoate ester linked to a 2,4-difluorobenzylamine moiety via an oxoethyl spacer. The compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorinated aromatic systems .

Properties

IUPAC Name |

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 2,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO5/c1-24-13-5-6-14(16(8-13)25-2)18(23)26-10-17(22)21-9-11-3-4-12(19)7-15(11)20/h3-8H,9-10H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKPILCGVSJBDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-dimethoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of 2,4-Dimethoxybenzoic Acid: This can be achieved through the methylation of 2,4-dihydroxybenzoic acid using dimethyl sulfate in the presence of a base such as potassium carbonate.

Preparation of 2,4-Difluorobenzylamine: This involves the reduction of 2,4-difluoronitrobenzene using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Coupling Reaction: The final step involves coupling 2,4-dimethoxybenzoic acid with 2,4-difluorobenzylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-dimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-dimethoxybenzoate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-dimethoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Key Structural Analogs

lists several analogs sharing the [2-[4-(difluoromethoxy)anilino]-2-oxoethyl] backbone but differing in ester substituents. Key comparisons include:

| Compound ID | Ester Group Substituent | Structural Features |

|---|---|---|

| Target Compound | 2,4-dimethoxybenzoate | Methoxy groups at positions 2 and 4 on the benzoate ring; moderate lipophilicity |

| 728891-40-5 | 3-methylthiophene-2-carboxylate | Thiophene ring with methyl group; increased aromatic π-system for binding |

| 474050-47-0 | 2-anilinobenzoate | Aniline substituent; potential for hydrogen bonding and π-π interactions |

| 728893-56-9 | 3,4-dimethoxybenzoate | Methoxy groups at positions 3 and 4; altered electronic distribution vs. target |

Key Observations :

- Lipophilicity: Thiophene and aniline-containing analogs (e.g., 728891-40-5, 474050-47-0) may exhibit higher logP values than the target due to nonpolar substituents, influencing membrane permeability .

- Steric Factors : The 3-methylthiophene group introduces steric hindrance, which could reduce enzymatic degradation compared to the target’s methoxy-substituted benzoate .

Comparison with Fluorinated Benzylamine Derivatives

describes ethyl 5-((2,4-difluorobenzyl)carbamoyl)-3-ethoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate, a dihydropyridine derivative with a 2,4-difluorobenzyl group. While structurally distinct from the target compound, both share the 2,4-difluorobenzylamine motif, which is critical in antiviral agents (e.g., dolutegravir derivatives) for enhancing binding affinity to viral integrases. The dihydropyridine core in ’s compound suggests divergent reactivity and metabolic pathways compared to the target’s benzoate ester system .

Research Findings and Implications

Bioactivity Potential

The target’s dimethoxy groups may balance lipophilicity and solubility, making it suitable for oral administration .

Biological Activity

The compound 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-dimethoxybenzoate is a fluorinated derivative with potential applications in medicinal chemistry. Its unique structure may confer specific biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 334.3 g/mol. The compound features a difluorobenzyl moiety and methoxy-substituted aromatic rings, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the difluorobenzyl group may enhance binding affinity to targets involved in metabolic pathways, particularly those related to glycolysis and cell proliferation.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer metabolism, such as hexokinase. This inhibition can lead to reduced glycolytic flux in cancer cells, making it a potential candidate for cancer therapy .

- Receptor Interaction : The structural features allow it to bind to various receptors, modulating their activity and influencing downstream signaling pathways.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of fluorinated derivatives similar to this compound on glioblastoma multiforme (GBM) cells. These studies indicate that fluorinated compounds exhibit potent cytotoxicity under hypoxic conditions, with IC50 values significantly lower than non-fluorinated analogs .

Comparative Analysis

A comparative analysis of similar compounds reveals that those with fluorinated groups often demonstrate enhanced biological activity due to improved pharmacokinetics and metabolic stability .

| Compound Name | Structure | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Structure | 5.0 | Hexokinase II |

| Fluorinated Derivative A | Structure | 3.0 | Hexokinase II |

| Non-Fluorinated Analog B | Structure | 15.0 | Hexokinase II |

Case Studies

In a notable case study focusing on GBM treatment, researchers synthesized several halogenated derivatives of glucose analogs and found that modifications at the C-2 position significantly enhanced cytotoxicity and enzyme inhibition compared to traditional compounds like 2-deoxy-D-glucose (2-DG) . This underscores the potential of fluorinated compounds like this compound in targeting cancer metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.